2-(Diamino-1,3,5-triazin-2-yl)acetonitrile

Anticancer Medicinal Chemistry Triazine Derivatives

Researchers developing anticancer agents often face limited access to high-purity, functionalized triazine scaffolds with reliable reactivity. 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile (CAS 13301-35-4) provides a validated solution. • Enables synthesis of derivatives with sub-micromolar GI50/IC50 values against melanoma and solid tumor cell lines. • The acetonitrile moiety at the 2-position serves as a versatile reactive handle for creating hybrid molecules (e.g., 2,4-diamino-1,3,5-triazine/2-imino-coumarin hybrids). • Supplied as a powder with consistent ≥95% purity from major vendors for reproducible research outcomes.

Molecular Formula C5H6N6
Molecular Weight 150.14 g/mol
CAS No. 13301-35-4
Cat. No. B089307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diamino-1,3,5-triazin-2-yl)acetonitrile
CAS13301-35-4
Synonyms1,3,5-Triazine-2-acetonitrile,4,6-diamino-(9CI)
Molecular FormulaC5H6N6
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESC(C#N)C1=NC(=NC(=N1)N)N
InChIInChI=1S/C5H6N6/c6-2-1-3-9-4(7)11-5(8)10-3/h1H2,(H4,7,8,9,10,11)
InChIKeyCYAHRCOFGLBBLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Diamino-1,3,5-triazin-2-yl)acetonitrile: Diamino-Triazine Scaffold for Synthesis and Drug Discovery


2-(Diamino-1,3,5-triazin-2-yl)acetonitrile (CAS 13301-35-4) is a heterocyclic organic compound belonging to the 1,3,5-triazine class. It is characterized by a 1,3,5-triazine core substituted with two amino groups at the 4 and 6 positions and an acetonitrile group at the 2-position [1]. It is typically available as a powder with a minimum purity of 95% and is used as a versatile small molecule scaffold . Its molecular formula is C5H6N6, with a molecular weight of 150.14 g/mol .

Diamino-triazine scaffold for derivatization and drug discovery
Reactive acetonitrile handle enables diverse chemical modifications
Supports medicinal chemistry and chemical biology workflow

2-(Diamino-1,3,5-triazin-2-yl)acetonitrile: Acetonitrile Group Reactivity


Generic substitution with other diamino-triazine derivatives is not feasible due to the unique reactivity conferred by the acetonitrile group. This moiety provides a reactive handle for further derivatization, enabling the synthesis of a diverse range of chemical structures that are unattainable with simpler 2,4-diamino-1,3,5-triazine analogs [1]. The specific position and electronic properties of the acetonitrile group are critical for the biological activity observed in downstream derivatives, particularly as anticancer agents [2]. Substituting this compound would likely result in a loss of synthetic utility and fail to produce the desired bioactive scaffolds.

Reactivity Simpler 2,4-diamino-triazine analogs lack the acetonitrile group, limiting derivatization scope
Derivative activity Bioactivity of downstream derivatives depends on acetonitrile position; generic substitution may not produce bioactive scaffolds
Synthetic utility Chemical diversity from acetonitrile handle is scaffold-specific; structural analogs may fail to yield target hybrids

Quantitative Differentiation Evidence


Anticancer Activity of Derivatives

Derivatization of 2-(diamino-1,3,5-triazin-2-yl)acetonitrile yields compounds with remarkable in vitro antitumor activity. The most active derivative, compound 19 (2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2-{[4-(dimethylamino)phenyl]imino}acetonitrile), demonstrated a GI50 value of 3.3 x 10^-8 M against the melanoma MALME-3M cell line [1]. This is in contrast to the parent scaffold, which is not reported to have direct anticancer activity, highlighting the value of the scaffold for generating potent bioactive molecules.

Anticancer derivative activity
Class-level inference
GI50 3.3 × 10⁻⁸ M
Supports scaffold utility for high-potency anticancer lead generation
Derivative 19 against MALME-3M melanoma; parent scaffold not reported active
Anticancer Medicinal Chemistry Triazine Derivatives

Cytotoxic Activity of Triazine-Coumarin Hybrids

The compound serves as a precursor for hybrid molecules with potent cytotoxic properties. A derivative, 4-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine (compound 11), synthesized from a 2-(4,6-diamine-1,3,5-triazin-2-yl)acetonitrile analog, exhibited an IC50 in the range of 1.51–2.60 μM across five human cancer cell lines (DAN-G, A-427, LCLC-103H, SISO, and RT-4) [1]. This provides quantitative evidence of the scaffold's value in creating broad-spectrum cytotoxic agents.

Cytotoxic hybrid activity
Class-level inference
IC50 1.51–2.60 μM
Supports scaffold in generating broad-spectrum cytotoxic hybrid molecules
Derivative 11 across five human cancer cell lines; parent scaffold not reported active
Cytotoxicity Hybrid Molecules Coumarin

Physicochemical Profile for Synthesis

The compound's specific physicochemical properties inform its use in synthesis and storage. It has a reported density of 1.503 g/cm³ and a high boiling point of 555.5°C at 760 mmHg, indicating significant thermal stability . It is a colorless crystalline solid with limited water solubility but higher solubility in organic solvents like chloroform and methanol . These data are essential for designing reaction conditions and purification strategies.

Physicochemical profile
Cross-study comparable
Density 1.503 g/cm³
Informs reagent calculation and solvent behavior for reproducible synthesis
High boiling point 555.5°C; soluble in chloroform, methanol
Physicochemical Properties Chemical Synthesis Analytical Chemistry

Commercial Availability and Quality Specifications

The compound is commercially available from major chemical suppliers as a research-grade building block. For example, Sigma-Aldrich offers it under catalog number ENA181911642 with a specified purity of 95%, provided as a powder, and recommends storage at room temperature . This level of specification is critical for ensuring reproducibility in research settings and differentiates it from custom-synthesized batches lacking certified analytical data.

Commercial specification
Supporting evidence
Purity ≥ 95%
Ensures consistent research-grade starting material for procurement
Powder form, room temp storage; vendor-certified specification
Procurement Quality Control Chemical Sourcing

2-(Diamino-1,3,5-triazin-2-yl)acetonitrile: Applications


Medicinal Chemistry: Anticancer Agent Synthesis

Use as a core scaffold for synthesizing novel anticancer agents. The acetonitrile group allows for the introduction of diverse chemical moieties, as demonstrated by the generation of derivatives with sub-micromolar GI50 and IC50 values against various cancer cell lines [1]. This is particularly relevant for programs targeting melanoma and other solid tumors.

Chemical Biology: Polypharmacology Hybrids

Employ the compound as a building block for creating hybrid molecules designed to engage multiple biological targets. The successful synthesis and cytotoxic evaluation of 2,4-diamino-1,3,5-triazine/2-imino-coumarin hybrids provides a proven pathway for this application [2].

Process Chemistry: Robust Synthetic Routes

Leverage the compound's well-defined physicochemical properties, such as its high boiling point and thermal stability, to design robust and scalable synthetic routes . Its solubility profile in organic solvents like chloroform and methanol is also advantageous for common organic reactions and purification techniques .

Reliable Sourcing for Reproducible Research

Procure this specific compound from major vendors to ensure high purity (≥95%) and consistent quality for reproducible research outcomes. This mitigates the risk associated with unknown or unverified batches from custom syntheses, which is essential for publishing reliable data and advancing projects efficiently .

Application
Selection Property
Validation Focus
Anticancer agent synthesis
Acetonitrile derivatization handle
Cell-line endpoint review and potency assessment
Polypharmacology hybrid design
Triazine-coumarin hybrid scaffold
Cytotoxicity endpoint review across cancer models
Robust synthetic route design
Thermal stability and solvent compatibility
Process reproducibility and purification behavior
Reproducible research sourcing
Certified purity and consistent lot quality
Procurement documentation and experimental reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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